molecular formula C15H20ClNO4 B2659736 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate CAS No. 123795-34-6

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

Cat. No.: B2659736
CAS No.: 123795-34-6
M. Wt: 313.78
InChI Key: UGNNHGCEWJCUAY-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C15H20ClNO4. It is a derivative of propanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a chlorophenyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the methyl ester.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a chloro group.

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Lacks the chloro substituent on the phenyl ring.

    Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a chloro group on the phenyl ring.

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is unique due to the presence of the chlorophenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, also known by its CAS number 123795-34-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H20ClNO4C_{15}H_{20}ClNO_{4} and a molecular weight of approximately 313.78 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The presence of a chlorophenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.

PropertyValue
Molecular FormulaC15H20ClNO4C_{15}H_{20}ClNO_{4}
Molecular Weight313.78 g/mol
CAS Number123795-34-6
Purity≥95%
Storage ConditionsSealed in dry conditions

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways.
  • Antimicrobial Properties : Preliminary data indicate that this compound could possess antimicrobial activity against certain bacterial strains, potentially by disrupting their cellular processes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.
  • Antimicrobial Testing :
    • In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial properties.
  • Anti-inflammatory Activity :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokine production (TNF-α and IL-6), highlighting its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
AnticancerInhibition of cell growthIC50 = 15 µM
AntimicrobialBacterial inhibitionMIC (S. aureus) = 32 µg/mL
MIC (E. coli) = 64 µg/mL
Anti-inflammatoryCytokine reductionNot quantified

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNHGCEWJCUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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